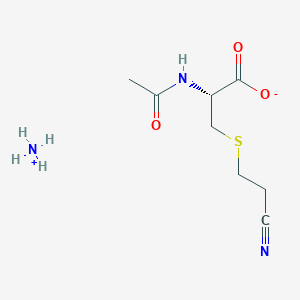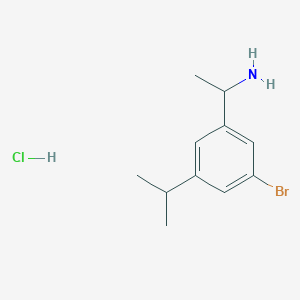
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt
Vue d'ensemble
Description
“N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt” is a metabolite of acrylonitrile and acrylamide . It is also known as “N-Acetyl-S-(2-cyanoethyl)cysteine Ammonium Salt” or "S-(2-Cyanoethyl)mercapturic Acid Ammonium Salt" .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11N2O3S.H4N . Its molecular weight is 233.29 .Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder .Applications De Recherche Scientifique
Optical Resolution and Crystallization Studies
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt has been studied in the context of optical resolution and crystallization processes. Research has shown its potential in the optical resolution of certain salts, particularly in yielding salts with L-configuration through purification methods (Shiraiwa et al., 1991).
Applications in Amino Acid-Based Ionic Liquid Analogues
This compound has also been investigated for its role in the synthesis of amino acid-based deep eutectic solvents (DESs). Research in this area highlights its potential in various industrial applications, particularly in the food, polymer, and pharmaceutical industries. The physical properties of these novel DES systems have been characterized, revealing its broad applicability in chemical, biochemical, and pharmaceutical contexts (Mjalli et al., 2016).
Role in Corrosion Inhibition
Studies have explored the use of this compound derivatives in the inhibition of corrosion of mild steel. This research demonstrates its effectiveness in suppressing both anodic and cathodic reactions in corrosive environments. The studies integrate quantum chemical calculation and molecular dynamics methods to understand the corrosion mechanisms and the adsorption behavior of these inhibitors (Fu et al., 2011).
Potential in Biofilm Formation and Control
The compound's role in affecting growth and biofilm formation on solid surfaces has been examined, particularly in medical contexts like chronic bronchitis treatment. Research indicates that it may reduce and prevent biofilm formation on stainless steel surfaces, a property that could be valuable in industrial environments such as paper mills (Olofsson et al., 2003).
Implications in Neurodegenerative Diseases
This compound has garnered interest for its potential applications in neurodegenerative diseases. Studies suggest its beneficial effects in therapies aimed at counteracting neurodegenerative and mental health diseases, highlighting its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Enzymatic Deacetylation Studies
Research has also focused on the enzymatic deacetylation of N-Acetyl-S-(2-cyanoethyl)-L-cysteine, identifying specific enzymes involved in this process. Such studies contribute to a better understanding of its metabolic pathways and potential applications in pharmacology and toxicology (Uttamsingh et al., 1998).
Applications in Analytical Chemistry
The compound's derivatives have been utilized in various analytical chemistry applications, such as the spectrophotometric assay for the determination of primary amino acids in grape juice. This highlights its utility in winemaking and other food industries (Dukes & Butzke, 1998).
Propriétés
IUPAC Name |
azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTXYBVDCHAPSC-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)



![2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1384652.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)



